Bupivacaine hydrochloride monohydrate is a highly lipophilic, long-acting amide-type local anesthetic API standardly utilized in pharmaceutical manufacturing and electrophysiological research. As the hydrated hydrochloride salt, it offers a critical balance of aqueous solubility and high tissue penetrance, distinguishing it from both its free base counterpart and shorter-acting analogs like lidocaine . Its primary procurement value lies in its established efficacy for prolonged nerve blockade formulations and as a quantitative benchmark compound in Nav1.5 sodium channel cardiotoxicity assays.
Substituting bupivacaine hydrochloride monohydrate with its free base form fundamentally disrupts aqueous formulation workflows, as the free base is practically insoluble in water and strictly requires advanced delivery systems such as liposomal encapsulation [1]. In-class substitution with lidocaine hydrochloride results in a severely truncated duration of action, failing to meet the requirements for prolonged post-operative analgesia [2]. Furthermore, substituting with the structurally related ropivacaine hydrochloride alters the therapeutic index; while ropivacaine has lower cardiotoxicity, it also exhibits a ~4.5-fold lower potency in open-channel Nav1.5 blockade, necessitating significant dosing and formulation adjustments that preclude direct drop-in replacement [3].
For parenteral drug development, the choice between salt and free base forms dictates the entire formulation strategy. Bupivacaine hydrochloride monohydrate exhibits an aqueous solubility of 40-50 mg/mL at pH 1.8-6.0, whereas the free base is practically insoluble in aqueous media [1]. This high solubility allows for direct compounding into standard 0.25% to 0.75% (2.5 to 7.5 mg/mL) aqueous injectable solutions without the need for complex lipid-based excipients.
| Evidence Dimension | Aqueous solubility (pH 1.8 - 6.0) |
| Target Compound Data | 40-50 mg/mL |
| Comparator Or Baseline | Bupivacaine free base (practically insoluble) |
| Quantified Difference | >100-fold increase in aqueous solubility |
| Conditions | Aqueous media, pH 1.8-6.0, standard temperature |
Essential for the direct compounding of standard aqueous parenteral solutions, avoiding the high manufacturing costs associated with liposomal encapsulation.
When selecting an amide anesthetic for prolonged blockade, bupivacaine significantly outperforms lidocaine. Microkinetic modeling of transfer across myelinated nerve fibers demonstrates that bupivacaine possesses a calculated half-time (duration of action) of 328 minutes, compared to just 41 minutes for lidocaine [1]. This is driven by bupivacaine's higher lipophilicity and greater storage capacity in lipophilic compartments around the axon.
| Evidence Dimension | Calculated duration of action (half-time of transfer) |
| Target Compound Data | 328 minutes |
| Comparator Or Baseline | Lidocaine hydrochloride (41 minutes) |
| Quantified Difference | 8-fold longer duration of action |
| Conditions | Microkinetic simulation of local anesthetic transfer across myelinated nerve fibers |
Drives the procurement of bupivacaine over lidocaine for formulations targeting extended post-operative pain management without continuous infusion.
In evaluating the potency and cardiotoxic liability among long-acting anesthetics, bupivacaine serves as a high-potency benchmark. Patch-clamp studies on human SCN5A (Nav1.5) channels reveal that bupivacaine blocks open channels with an IC50 of 69.5 ± 8.2 μM, making it approximately 4.5-fold more potent than ropivacaine (IC50 = 322.2 ± 29.9 μM) [1]. While this correlates with higher cardiotoxicity, it also provides superior anesthetic potency at lower concentrations.
| Evidence Dimension | Open-channel SCN5A (Nav1.5) block IC50 |
| Target Compound Data | 69.5 ± 8.2 μM |
| Comparator Or Baseline | Ropivacaine hydrochloride (322.2 ± 29.9 μM) |
| Quantified Difference | ~4.5-fold higher potency for bupivacaine |
| Conditions | Human embryonic kidney-293 cells stably transfected with SCN5A, outside-out patch-clamp |
Quantifies the potency-to-toxicity tradeoff, establishing bupivacaine as the required API when maximum anesthetic potency is prioritized over the wider therapeutic index of ropivacaine.
Directly following from its 40-50 mg/mL aqueous solubility and 8-fold longer duration of action compared to lidocaine, bupivacaine hydrochloride monohydrate is the highly suitable API for compounding standard 0.25% to 0.75% isobaric and hyperbaric spinal/epidural anesthetic solutions [1].
Due to its established high-affinity blockade of SCN5A channels (IC50 ~69.5 μM), this compound is procured as a positive control and benchmark in electrophysiological screening assays evaluating the cardiotoxic liability of novel local anesthetics and small molecules [2].
While the free base is restricted to liposomes, the hydrochloride monohydrate salt is specifically selected for loading into polymeric cyclodextrin or chitosan-based bucco-adhesive films and hydrogels, where its defined aqueous solubility profile ensures predictable, sustained release kinetics over extended periods[3].
Acute Toxic